1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a thiophene ring and a triazole ring Thiophene is a five-membered ring containing sulfur, while triazole is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of thiophene derivatives with triazole precursors. One common method involves the condensation of 2-thiopheneethylamine with triazole derivatives under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound can also modulate signaling pathways by interacting with receptors or kinases .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine
- 2-(thiophen-2-yl)-1H-indole derivatives
- Thiophene-linked 1,2,4-triazoles
Uniqueness
This compound stands out due to its unique combination of thiophene and triazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N4S |
---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
1-(2-thiophen-2-ylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H10N4S/c9-8-10-6-12(11-8)4-3-7-2-1-5-13-7/h1-2,5-6H,3-4H2,(H2,9,11) |
InChI Key |
IPABGEDOVQHUPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCN2C=NC(=N2)N |
Origin of Product |
United States |
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